(4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
Description
The compound "(4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone" is a triazolopyridazine-piperazine hybrid with a 4-chlorophenyl ketone moiety. Its structure integrates a cyclopropyl-substituted [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine ring, which is further functionalized with a 4-chlorobenzoyl group.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-15-5-3-14(4-6-15)19(27)25-11-9-24(10-12-25)17-8-7-16-21-22-18(13-1-2-13)26(16)23-17/h3-8,13H,1-2,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEAURHMTFRQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is Cyclin Dependent Kinases (CDKs), specifically CDK2. CDKs are essential in cellular processes and play an important role in the development and progression of many diseases, including cancer.
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, leading to a significant alteration in cell cycle progression. This results in cell growth arrest at the G0-G1 stage.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. This is evidenced by the significant cytotoxic activities against MCF-7 and HCT-116 cell lines. The compound also induces apoptosis within HCT cells.
Biochemical Analysis
Biochemical Properties
Triazole compounds, including (4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone, are capable of binding in the biological system with a variety of enzymes and receptors. This ability to form specific interactions with different target receptors makes them a precise pharmacophore with a bioactive profile. They show diverse pharmacological activities, such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Biological Activity
The compound (4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone , often referred to as a triazolopyridazine derivative, has garnered attention in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group linked to a piperazine moiety and a triazolopyridazine unit, which is crucial for its biological activity.
Research indicates that triazolopyridazine derivatives exhibit diverse biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cellular processes. For instance, it may act on kinases or other targets that regulate cell proliferation and survival.
- Antiparasitic Activity : In studies involving Cryptosporidium species, related triazolopyridazine compounds demonstrated significant antiparasitic effects. They effectively inhibited the growth of C. parvum and C. hominis in vitro, with EC50 values indicating moderate potency (e.g., 2.1 μM) .
- Cellular Mechanisms : The compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. This has been observed in various cancer cell lines where triazolopyridazines promote cytotoxicity.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound and its analogs:
| Activity Type | Target Organism/Cell Type | EC50 (μM) | Reference |
|---|---|---|---|
| Antiparasitic | C. parvum | 2.1 | |
| Cytotoxicity | Cancer Cell Lines | 0.58 | |
| Enzyme Inhibition | Kinases | TBD |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Anticryptosporidial Effects : A study highlighted the efficacy of triazolopyridazines against C. parvum, showing rapid elimination rates compared to traditional treatments like nitazoxanide (NTZ) . The compound's mechanism involved blocking sexual development stages of the parasite.
- Cytotoxicity in Cancer Models : In vitro assays demonstrated that related compounds could induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents . The precise pathways involved remain an area for further exploration.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperazine and triazolopyridazine components can significantly affect potency and selectivity against target organisms . Understanding these relationships aids in optimizing drug design for enhanced efficacy.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple synthetic steps, including the formation of the triazole ring and subsequent coupling reactions with piperazine derivatives. The careful control of reaction conditions is essential to achieve high yields and purity. The molecular formula is represented as with a molecular weight of approximately 372.87 g/mol. Understanding its three-dimensional conformation can be aided by molecular modeling software.
Research indicates that compounds similar to (4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone may act as modulators at various receptor sites in the central nervous system. This modulation can affect pathways related to anxiety and depression, making it a potential candidate for neuropharmacological applications.
Medicinal Chemistry Applications
The primary applications of this compound lie within medicinal chemistry, particularly in drug development aimed at neurological and psychiatric disorders. The following table summarizes its potential therapeutic applications based on structural activity relationship (SAR) analyses:
| Application Area | Description |
|---|---|
| Antidepressant Activity | Potential modulation of serotonin and dopamine receptors could help in treating depression. |
| Anxiolytic Properties | Similar compounds have shown efficacy in reducing anxiety symptoms in preclinical models. |
| Anticonvulsant Effects | SAR studies suggest that modifications to the triazolo-pyridazine structure may enhance anticonvulsant properties. |
| Anticancer Research | Investigations into similar compounds have indicated potential antiproliferative effects against various cancer cell lines. |
Case Studies
Several studies have explored the pharmacological effects of related compounds:
- Anticonvulsant Activity : A study demonstrated that derivatives with similar structures exhibited significant anticonvulsant properties in picrotoxin-induced convulsion models. The presence of electron-withdrawing groups like chlorine on the phenyl ring was crucial for enhancing activity .
- Antidepressant Effects : Research on triazolo-pyridazine derivatives has shown promise in modulating neurotransmitter systems associated with mood regulation. These findings indicate that the compound could serve as a lead structure for developing new antidepressants .
- Cancer Research : Investigations into thiazole-pyridazine hybrids revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the triazolo-pyridazine framework may lead to effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyridazine-piperazine derivatives, where substituents on the triazolo ring and piperazine moiety critically influence physicochemical and biological properties. Below is a comparative analysis with two analogs from the same synthetic study (evidence provided):
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy; †Assumed comparable to analogs due to shared synthetic route.
Key Findings:
Substituent Effects on Molecular Weight and Polarity: The cyclopropyl-substituted target compound is lighter (~424 g/mol) than the p-tolyl analog (448 g/mol) due to the smaller cyclopropyl group (C₃H₅) vs. p-tolyl (C₇H₇). The trifluoromethyl analog (426 g/mol) has intermediate weight but higher polarity due to the electron-withdrawing CF₃ group .
Spectroscopic Features :
- All compounds share a carbonyl (C=O) stretch near 1630 cm⁻¹ and aromatic C=C vibrations (~1590 cm⁻¹), confirming the conserved benzoyl and triazolopyridazine motifs .
Biological Implications (Inferred) :
- The trifluoromethyl group in Compound 18 may enhance binding affinity to hydrophobic enzyme pockets via strong dipole interactions, while the p-tolyl group in Compound 22 could favor π-π stacking with aromatic residues. The cyclopropyl group in the target compound might balance rigidity and moderate lipophilicity, optimizing pharmacokinetic profiles.
Q & A
Q. What are the recommended synthetic routes for this compound, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves coupling the triazolo-pyridazine core with a 4-chlorophenyl-piperazine moiety. Key steps include:
Cyclocondensation : React 3-cyclopropyl-6-hydrazinylpyridazine with a carbonyl source (e.g., triphosgene) to form the triazolo[4,3-b]pyridazine ring .
Piperazine Functionalization : Introduce the 4-chlorophenyl group via nucleophilic substitution or Buchwald–Hartwig coupling .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/ethanol) to achieve >95% purity .
Q. Critical Parameters :
- Temperature control (<0°C during cyclocondensation to avoid side reactions).
- Stoichiometric excess of piperazine derivatives (1.2–1.5 eq) to drive coupling efficiency .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: While specific hazard data for this compound is limited, structural analogs suggest:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles .
- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Note : Prioritize toxicity screening (e.g., Ames test) due to the triazolo-pyridazine core’s potential mutagenicity .
Q. How can researchers validate the compound’s purity and structural integrity?
Methodological Answer:
- Analytical Techniques :
- Mass Spectrometry : ESI-MS in positive mode to verify [M+H]+ ion .
Advanced Research Questions
Q. How does the cyclopropyl group on the triazolo-pyridazine core influence biological activity?
Methodological Answer: The cyclopropyl group enhances metabolic stability and modulates target binding:
-
Lipophilicity : LogP increases by ~0.5 units compared to non-substituted analogs, improving membrane permeability .
-
SAR Studies : Replace cyclopropyl with methyl or trifluoromethyl to assess steric/electronic effects. For example:
Substituent IC50 (nM) Selectivity Ratio Cyclopropyl 12 ± 2 1:85 Methyl 45 ± 5 1:12 Data adapted from pyridazine derivative studies .
Q. Experimental Design :
- Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target receptors .
Q. How can researchers resolve contradictions in biological assay data (e.g., conflicting IC50 values)?
Methodological Answer: Contradictions often arise from assay conditions:
Standardize Assays :
- Use identical cell lines (e.g., HEK293 vs. CHO impacts GPCR activity ).
- Control ATP concentrations in kinase assays (1 mM recommended ).
Orthogonal Validation :
- Compare fluorescence-based and radiometric assay results .
- Perform thermal shift assays to confirm target engagement .
Case Example : Inconsistent cytotoxicity data (e.g., CC50 ranging from 10–50 µM) may reflect variations in serum content (5% vs. 10% FBS) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Cytochrome P450 inhibitors (e.g., ketoconazole) can identify major metabolic pathways .
- Solubility Enhancement : Use co-solvents (5% DMSO + 10% PEG-400) or formulate as nanocrystals .
- Half-Life Extension : Introduce deuterium at metabolically labile positions (e.g., piperazine CH2 groups) .
Q. What are the computational approaches to predict off-target interactions?
Methodological Answer:
- Pharmacophore Screening : Use Schrödinger’s Phase to match against databases like ChEMBL .
- Machine Learning : Train random forest models on kinase inhibition data to prioritize high-risk off-targets .
- Differential Scanning : Compare binding energies across homologous proteins (e.g., kinase subfamilies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
